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molecular formula C9H16O B8785573 [1-(Cyclopropylmethyl)cyclobutyl]methanol

[1-(Cyclopropylmethyl)cyclobutyl]methanol

Cat. No. B8785573
M. Wt: 140.22 g/mol
InChI Key: MKEZIQZDWDINDV-UHFFFAOYSA-N
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Patent
US07335680B2

Procedure details

The title compound was prepared according to the procedure described for Intermediate 15.1 from cyclobutanecarboxylic acid and (bromomethyl)cyclopropane. Intermediate 19.2: [1-(cyclopropylmethyl)cyclobutyl]methanol. The title compound was prepared according to the procedure described for Intermediate 15.2 from intermediate 19.1. Intermediate 19.3: 1-(cyclopropylmethyl)cyclobutanecarbaldehyde. The title compound was prepared according to the procedure described for Intermediate 15.3 from intermediate 19.2. Intermediate 19.4: 1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-yn-1-ol. The title compound was prepared according to the procedure described for Intermediate 15.4 from intermediate 19.3. Intermediate 19.5: tert-butyl({1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-ynyl}oxy) dimethylsilane. The title compound was prepared according to the procedure described for Intermediate 15.5 from intermediate 19.4. Rf 0.8 (EtOAc/hexanes 1/9). Intermediate 19.6: 4-{[tert-butyl(dimethyl)silyl]oxy}-4-[1-(cyclopropylmethyl) cyclobutyl]but-2-yn-1-ol.
[Compound]
Name
Intermediate 15.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 15.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 19.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 19.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Intermediate 15.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
intermediate 19.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Intermediate 19.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
tert-butyl({1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-ynyl}oxy) dimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Intermediate 15.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
intermediate 19.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
Intermediate 19.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
4-{[tert-butyl(dimethyl)silyl]oxy}-4-[1-(cyclopropylmethyl) cyclobutyl]but-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
Intermediate 19.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
Intermediate 15.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
intermediate 19.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
Intermediate 19.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]([OH:7])=[O:6])[CH2:4][CH2:3][CH2:2]1.Br[CH2:9][CH:10]1[CH2:12][CH2:11]1.C1(CC2(CO)CCC2)CC1.C1(CC2(C=O)CCC2)CC1.C1(CC2(C(O)C#C)CCC2)CC1.C([Si](OC(C1(CC2CC2)CCC1)C#C)(C)C)(C)(C)C.[Si](OC(C1(CC2CC2)CCC1)C#CCO)(C(C)(C)C)(C)C>CCOC(C)=O.CCCCCC>[CH:10]1([CH2:9][C:1]2([C:5]([OH:7])=[O:6])[CH2:4][CH2:3][CH2:2]2)[CH2:12][CH2:11]1 |f:7.8|

Inputs

Step One
Name
Intermediate 15.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Intermediate 15.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
intermediate 19.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Intermediate 19.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CC1(CCC1)C(C#C)O
Step Six
Name
Intermediate 15.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
intermediate 19.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Intermediate 19.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
tert-butyl({1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-ynyl}oxy) dimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OC(C#C)C1(CCC1)CC1CC1
Step Ten
Name
Intermediate 15.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
intermediate 19.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C(=O)O
Step Thirteen
Name
Intermediate 19.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
4-{[tert-butyl(dimethyl)silyl]oxy}-4-[1-(cyclopropylmethyl) cyclobutyl]but-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC(C#CCO)C1(CCC1)CC1CC1
Step Fifteen
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CC1
Step 17
Name
Intermediate 19.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CC1(CCC1)CO
Step 19
Name
Intermediate 15.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
intermediate 19.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
Intermediate 19.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CC1(CCC1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CC1(CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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